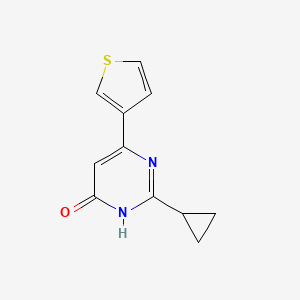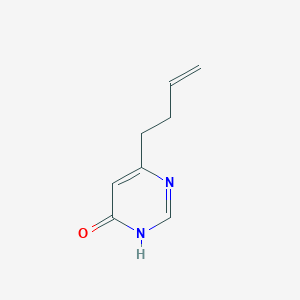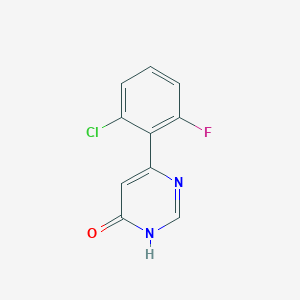
6-(2-氯-6-氟苯基)嘧啶-4-醇
描述
科学研究应用
药用应用的设计和合成
一项关于合成新型嘧啶衍生物的研究,包括与6-(2-氯-6-氟苯基)嘧啶-4-醇相关的化合物,证明了这些化合物具有强效的抗炎和镇痛活性。嘧啶环上取代基的性质显著影响了这些活性,突显了化学修饰在增强生物效应中的重要性 (Muralidharan, S. James Raja, & Asha Deepti, 2019)。
抗肿瘤和小分子抑制剂
另一项研究专注于合成苯基(6-(2-氟-4-硝基苯氧基)嘧啶-4-基)氨基甲酸酯,这是许多抗肿瘤药物的重要中间体,特别是在抗肿瘤应用的小分子抑制剂中。这凸显了该化合物在开发针对癌症的治疗剂中的实用性 (Wenhui Gan et al., 2021)。
量子化学表征
通过量子化学方法研究了嘧啶化合物中的氢键位点,包括类似于6-(2-氯-6-氟苯基)嘧啶-4-醇的衍生物。这些研究有助于理解贡献于它们生物活性和物理性质的分子相互作用 (Yafigui Traoré等,2017)。
超分子化学
关于尿素嘧啶酮的研究,它们与感兴趣的化合物共享核心结构,揭示了它们通过氢键结合的强二聚能力。这一发现对基于嘧啶衍生物设计超分子结构和材料具有重要意义 (F. H. Beijer et al., 1998)。
晶体结构分析
已研究了与“6-(2-氯-6-氟苯基)嘧啶-4-醇”相关的化合物的晶体结构,为了解它们的分子几何结构和固态形式中的潜在相互作用提供了见解。这些知识对于理解该化合物在各种应用中的行为至关重要,包括制药配方 (Gihaeng Kang et al., 2015)。
作用机制
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties are typically determined by the compound’s chemical structure and can be influenced by various factors, such as the compound’s solubility, stability, and the presence of functional groups that can undergo metabolic reactions .
The compound’s action can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
生化分析
Biochemical Properties
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . This compound also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to decreased pulmonary hypertension . These interactions highlight the compound’s potential in modulating biochemical pathways related to platelet function and vascular health.
Cellular Effects
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of cAMP-phosphodiesterase leads to increased levels of cyclic AMP, which can alter cell signaling pathways and gene expression . This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s role in enhancing PGI2 biosynthesis suggests potential effects on cellular metabolism and energy balance .
Molecular Mechanism
The molecular mechanism of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol involves its interaction with specific enzymes and biomolecules. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition can result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, thereby altering their activity and function. Additionally, the compound’s enhancement of PGI2 biosynthesis involves interactions with enzymes responsible for prostaglandin synthesis . These molecular interactions underline the compound’s potential in regulating key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and activity in experimental settings.
Dosage Effects in Animal Models
The effects of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cAMP-phosphodiesterase activity and enhance PGI2 biosynthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in liver and kidney function . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is involved in several metabolic pathways. The compound interacts with enzymes such as cAMP-phosphodiesterase and those involved in prostaglandin synthesis . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological effects.
Transport and Distribution
The transport and distribution of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation in different cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall efficacy and safety profile . These factors are important considerations for the compound’s potential therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, thereby affecting its overall biochemical and cellular effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDRTJBOACXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


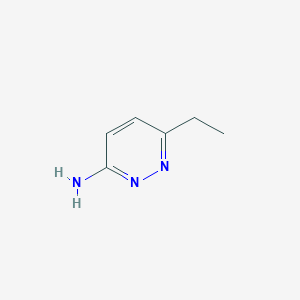
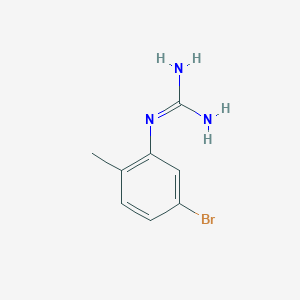
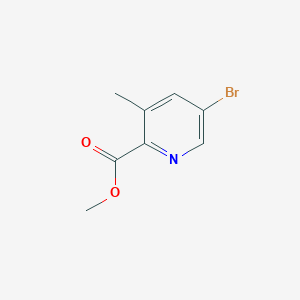
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)

![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)


